Ucph-101

EAAT1 selectivity glutamate transport off-target pharmacology

UCPH-101 is the archetypal selective EAAT1 inhibitor (>400-fold vs EAAT2/3), indispensable for dissecting EAAT1-specific glutamate transport without off-target EAAT2/3 interference. Its unique non-competitive, allosteric mechanism enables sustained inhibition after washout—ideal for 'hit-and-run' experimental designs. BBB-impermeant yet orally bioavailable (rat t½=30 min), it exclusively targets peripheral EAAT1 pools, serving as the essential negative control when paired with brain-penetrant UCPH-102. Unlike generic EAAT inhibitors (e.g., DL-TBOA), UCPH-101's unmatched selectivity eliminates re-validation burden. Procure with confidence for definitive EAAT1 pharmacological interrogation.

Molecular Formula C27H22N2O3
Molecular Weight 422.5 g/mol
CAS No. 1118460-77-7
Cat. No. B1683363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUcph-101
CAS1118460-77-7
Synonyms2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
UCPH 101
UCPH-101
UCPH101
Molecular FormulaC27H22N2O3
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N
InChIInChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3
InChIKeyYBMGNDPBARCLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCPH-101 (CAS 1118460-77-7) Procurement Guide: The First-in-Class Selective EAAT1 Inhibitor for Neuroscience Research


UCPH-101 (2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile) is a selective, non-competitive inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1; SLC1A3) [1]. It is the archetypal member of the first selective EAAT1 inhibitor class, exhibiting a potency of IC50 = 0.66 μM against human EAAT1 in [3H]-D-aspartate uptake assays [1] and achieving >400-fold selectivity over the closely related transporters EAAT2 and EAAT3 [2]. Its unique allosteric binding mode in the transporter's trimerization domain distinguishes it mechanistically from conventional substrate-competitive inhibitors [3].

UCPH-101 Selectivity Analysis: Why Broad-Spectrum EAAT Inhibitors or UCPH-102 Cannot Substitute


Generic EAAT inhibitors such as DL-TBOA exhibit broad-spectrum, competitive inhibition across EAAT1, EAAT2, and EAAT3, precluding dissection of EAAT1-specific functions [1]. In contrast, UCPH-101's non-competitive, allosteric mechanism and high subtype selectivity (>400-fold) enable exclusive pharmacological interrogation of EAAT1 without off-target effects on EAAT2/EAAT3-mediated glutamate clearance [2]. Its close analog UCPH-102, while possessing similar potency and selectivity, exhibits a distinct kinetic profile with more rapidly reversible inhibition compared to UCPH-101's long-lasting inactive state [3]. Furthermore, UCPH-101 is orally bioavailable (rat t1/2 = 30 min) but does not cross the blood-brain barrier, making it an essential tool for dissecting peripheral versus central EAAT1 pharmacology when used in conjunction with its brain-penetrant analog UCPH-102 [4]. Substitution with any analog from the broader UCPH series would require re-validation of selectivity, potency, and kinetics, as SAR studies demonstrate that even minor substituent modifications can dramatically alter EAAT1 inhibitory activity [5].

UCPH-101 Head-to-Head Comparative Performance Data: Evidence-Based Differentiators for Procurement Decisions


Subtype Selectivity: UCPH-101 Displays >400-Fold Selectivity for EAAT1 Over EAAT2 and EAAT3 Versus Non-Selective Pan-EAAT Inhibitors

UCPH-101 exhibits exceptional selectivity for EAAT1 over the closely related transporters EAAT2 and EAAT3, with IC50 values of 660 nM, >300,000 nM, and >300,000 nM, respectively [1]. This contrasts with the non-selective EAAT inhibitor DL-TBOA, which exhibits comparable potency across EAAT1 (IC50 = 67 μM), EAAT2 (IC50 = 7 μM), and EAAT3 (IC50 = 8 μM) [2]. The selectivity window of UCPH-101 exceeds 454-fold for EAAT2 and EAAT3, enabling exclusive targeting of EAAT1 in mixed cellular systems.

EAAT1 selectivity glutamate transport off-target pharmacology

Mechanistic Differentiation: UCPH-101 Exhibits Sustained, Long-Lasting Inhibition Versus Rapidly Reversible UCPH-102

UCPH-101 and UCPH-102 are closely related EAAT1 inhibitors, but they exhibit distinct kinetic properties. Brief exposure to UCPH-101 induces a long-lasting inactive state of EAAT1, whereas the inhibition exerted by UCPH-102 is substantially more reversible [1]. The kinetic properties of UCPH-101 unblocking of the transporter are considerably slower than those of UCPH-102 [1]. This difference arises from UCPH-101's non-competitive, allosteric binding to a hydrophobic crevice in the trimerization domain, which does not interfere with substrate binding but slows substrate translocation [1].

non-competitive inhibition allosteric modulation reversibility kinetics

CNS Penetration Profile: UCPH-101 is BBB-Impermeant, Distinguishing It from Brain-Penetrant Analog UCPH-102

UCPH-101 is orally bioavailable in rats at a dose of 10 mg/kg but does not cross the blood-brain barrier to any significant degree, with a serum half-life of 30 min . In contrast, oral administration of the closely related analog UCPH-102 (40 mg/kg) in rats yielded plasma and brain concentrations of 10.5 μM and 6.67 μM, respectively, after 1 hour, demonstrating significant brain penetration [1].

blood-brain barrier CNS penetration in vivo pharmacology

Fluorescent Analog Potency Loss: Coumarin-Based UCPH-101/102 Derivatives Exhibit >20-Fold Reduced EAAT1 Affinity

To enable fluorescence-based EAAT1 studies, coumarin-based fluorescent analogs of UCPH-101 and UCPH-102 were designed and synthesized. Analogs 11-14 failed to inhibit EAAT1 function (IC50 values >300 μM), whereas analogs 15 and UCPH-102F inhibited EAAT1 with IC50 values of 17 μM and 14 μM, respectively [1]. This represents a >20-fold loss in potency compared to the parent compounds UCPH-101 (IC50 = 0.66 μM) and UCPH-102 (IC50 = 0.43 μM) [1].

fluorescent probes structure-activity relationship chemical biology tools

In Vivo Half-Life: UCPH-101 Serum Half-Life of 30 Minutes Establishes Dosing Frequency Requirements

A bioavailability study of UCPH-101 in rats determined the serum half-life to be 30 minutes . The compound is orally bioavailable at a dose of 10 mg/kg . This rapid clearance necessitates frequent dosing or continuous infusion protocols for sustained peripheral EAAT1 inhibition in vivo.

pharmacokinetics oral bioavailability in vivo dosing

UCPH-101 Recommended Research Applications: Validated Scenarios for Optimal Experimental Utility


Exclusive Pharmacological Dissection of EAAT1-Mediated Glutamate Clearance in Primary Astrocyte Cultures

Due to its high selectivity for EAAT1 over EAAT2/EAAT3 [1] and its lack of brain penetration [2], UCPH-101 is ideally suited for isolating the specific contribution of EAAT1 to glutamate uptake in primary astrocyte cultures or ex vivo brain slice preparations where EAAT2 is also expressed. Researchers can apply UCPH-101 at concentrations up to 10 μM to achieve >90% inhibition of EAAT1 without affecting EAAT2-mediated transport [3]. This enables direct quantification of EAAT1's functional role in maintaining extracellular glutamate homeostasis and its contribution to excitotoxic processes.

Peripheral EAAT1 Target Engagement Studies in Metabolic Disease Models

UCPH-101's oral bioavailability and BBB-impermeant nature [1] make it a valuable tool for investigating peripheral EAAT1 functions without confounding CNS effects. Potential applications include studies of EAAT1 in pancreatic islet cells (implicated in glucose homeostasis), retinal Müller cells (EAAT1/GLAST is the primary glial glutamate transporter in the retina), and peripheral sensory neurons. The compound's 30-minute serum half-life [1] necessitates appropriate dosing schedules (e.g., repeated dosing or continuous infusion) to maintain target engagement during chronic studies.

Comparator Control for CNS EAAT1 Studies Using UCPH-102

In experiments designed to probe central EAAT1 functions using the brain-penetrant analog UCPH-102 [1], UCPH-101 serves as an essential negative control to distinguish central from peripheral EAAT1 contributions. Co-administration or parallel studies with UCPH-101 can help validate that observed effects are indeed mediated by CNS EAAT1 rather than peripheral targets. This paired approach leverages the distinct BBB permeability profiles of the two compounds to strengthen mechanistic interpretations [2].

In Vitro Allosteric Modulation and Long-Lasting Inhibition Assays

UCPH-101's unique non-competitive, allosteric binding mode and its ability to induce a long-lasting inactive state of EAAT1 [1] make it the preferred tool for studying the functional consequences of allosteric EAAT1 modulation. Unlike competitive inhibitors, UCPH-101's sustained inhibition after washout allows for 'hit-and-run' experimental designs where the inhibitor can be applied briefly and then removed, enabling the study of EAAT1 inactivation kinetics and recovery in the absence of free drug. This property is particularly valuable for electrophysiological studies of EAAT1-associated anion currents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ucph-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.